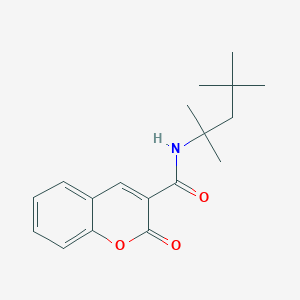

2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

2-oxo-N-(2,4,4-trimethylpentan-2-yl)chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3/c1-17(2,3)11-18(4,5)19-15(20)13-10-12-8-6-7-9-14(12)22-16(13)21/h6-10H,11H2,1-5H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLPHJJHTCJBRMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)NC(=O)C1=CC2=CC=CC=C2OC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family. Characterized by its unique chromene core structure and various functional groups, this compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a chromene core with an oxo group at the 2-position and a carboxamide group at the 3-position. The bulky substituent at the nitrogen atom enhances its solubility and biological activity compared to simpler chromene derivatives. Its molecular formula is with a molecular weight of approximately 305.39 g/mol .

Anticancer Properties

Recent studies have indicated that 2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide exhibits significant anticancer properties. For instance, research conducted on various cancer cell lines demonstrated that this compound can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 15.5 | Induction of apoptosis via ROS |

| HeLa | 12.3 | Cell cycle arrest |

| A549 | 10.8 | Inhibition of proliferation |

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against various bacterial strains. Studies have reported that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Table 2: Antimicrobial Activity Profile

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The biological effects of 2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide are primarily mediated through its interaction with specific molecular targets within cells:

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells by increasing ROS levels, leading to apoptosis.

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cell proliferation and survival pathways.

- Cell Cycle Regulation : The compound affects various phases of the cell cycle, particularly G1/S transition, thereby halting cancer cell growth.

Case Studies

A notable study involved the evaluation of this compound's effects on breast cancer cells (MCF7). The results indicated that treatment with varying concentrations led to significant reductions in cell viability and increased markers of apoptosis after 24 hours . Another study focused on its antimicrobial properties demonstrated effective inhibition against pathogenic strains responsible for common infections.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide and related compounds:

Structural and Functional Insights:

This bulky group may also reduce crystallinity, leading to lower melting points relative to derivatives with aromatic substituents (e.g., 5a, m.p. 277–279°C) . Electron-donating groups (e.g., 4-methoxyphenethyl in ) may increase electron density on the coumarin core, altering UV absorption and fluorescence properties.

Synthetic Considerations :

- Yields for coumarin carboxamides range from 62% to 95%, depending on the amine's reactivity and steric demands. The tert-octyl group’s steric bulk might lower yields due to hindered nucleophilic attack during amide bond formation .

Biological Activity Correlations :

- Antitumor activity in compound 13 and HIV-1 inhibition in compound 11 highlight the role of substituents in target specificity. The tert-octyl group’s lipophilicity could favor interactions with hydrophobic enzyme pockets, as seen in acetylcholinesterase inhibitors like 7a .

NMR and MS Data Trends:

- NMR Shifts : The tert-octyl group produces distinct ^1H NMR signals, including a singlet for the three equivalent methyl groups at δ ~1.2–1.4 ppm, and a quaternary carbon resonance at δ ~55–60 ppm in ^13C NMR .

- Mass Spectrometry : Molecular ion peaks for similar coumarin carboxamides align with calculated values (e.g., [M+H]⁺ at 357.38 for 5a ), confirming structural integrity.

Q & A

Q. Methodological Insight :

- Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) paired with computational docking (AutoDock Vina) to predict binding affinities .

What experimental designs are recommended to resolve contradictions in reported biological activities?

Answer:

Conflicting data (e.g., variable IC₅₀ values) may arise from:

Assay Variability : Standardize protocols (e.g., MTT assay cell lines, incubation times) .

Solubility Issues : Use DMSO stock solutions ≤0.1% v/v to avoid solvent toxicity .

Metabolic Stability : Perform liver microsome assays to compare metabolic degradation rates across studies .

Positive Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate activity .

How can computational methods aid in predicting the mechanism of action for this compound?

Answer:

Advanced approaches include:

Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., kinases) over 100-ns trajectories using GROMACS .

QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity using partial least squares regression .

ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., BBB permeability, CYP450 interactions) .

What strategies mitigate challenges in crystallizing this compound for X-ray analysis?

Answer:

Crystallization hurdles (e.g., oily residues) are addressed by:

Solvent Screening : Use vapor diffusion with EtOH/water or DCM/pentane mixtures .

Seeding : Introduce microcrystals from analogous compounds to induce nucleation .

Low-Temperature Protocols : Crystallize at 4°C to slow crystal growth and improve diffraction quality .

SHELXL Refinement : Apply TWIN/BASF commands for handling twinned crystals .

How do reaction conditions impact the regioselectivity of chromene ring functionalization?

Answer:

Regioselectivity in chromene synthesis depends on:

Acid/Base Catalysis : Acidic conditions favor C3-carboxylation, while basic media promote C6-substitution .

Microwave Assistance : Accelerates cyclization, reducing side products (e.g., 30 min vs. 24 h conventional heating) .

Protecting Groups : Use tert-butyldimethylsilyl (TBS) ethers to direct electrophilic attacks to desired positions .

What are the limitations of current toxicity profiles for this compound, and how can they be addressed?

Answer:

Limitations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.